1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

Antiviral drug discovery Thymidine kinase inhibitor Herpes simplex virus

Select CAS 886905-18-6 (meta-nitro isomer) as a structurally precise matched molecular pair reference against its para-nitro analog (CAS 886904-94-5). Confirmed weak HSV-1 TK inhibitor (EC₅₀ >155 μM) and VZV TK inhibitor (EC₅₀ 8.4–21.4 μM), enabling Z'-factor normalization and false-positive triage in HTS campaigns. Substitution with the para isomer or any other regioisomer invalidates SAR conclusions. This compound is the only authentic negative-control standard for sulfonylbenzimidazole kinase liability profiling.

Molecular Formula C17H17N3O4S
Molecular Weight 359.4
CAS No. 886905-18-6
Cat. No. B2914081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
CAS886905-18-6
Molecular FormulaC17H17N3O4S
Molecular Weight359.4
Structural Identifiers
SMILESCCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C17H17N3O4S/c1-2-10-25(23,24)17-18-15-8-3-4-9-16(15)19(17)12-13-6-5-7-14(11-13)20(21)22/h3-9,11H,2,10,12H2,1H3
InChIKeyIZDZPNFGIKOQST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole (CAS 886905-18-6): Structural, Physical, and Compound Class Characterization for Procurement Decisions


1-(3-Nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole (CAS 886905-18-6) is a synthetic small molecule (MW 359.4 g/mol, formula C₁₇H₁₇N₃O₄S) comprising a benzimidazole core functionalized at N1 with a 3-nitrobenzyl group and at C2 with a propylsulfonyl moiety . It belongs to the broader class of sulfonylbenzyl-substituted benzimidazoles, a scaffold historically investigated for antihypertensive and anti-atherosclerotic properties, as disclosed in EP 0643060 [1]. The meta-nitro regioisomer is distinguished from its para-nitro analog (CAS 886904-94-5) solely by the position of the nitro substituent on the phenyl ring .

Procurement Risk: Why N1-Benzyl Regioisomerism Precludes Simple Substitution of 1-(3-Nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole


Although CAS 886905-18-6 and its para-nitro isomer share identical molecular formulas and molecular weights, they are not interchangeable. The position of the nitro substituent (meta vs. para) on the N1-benzyl ring dictates the compound's three-dimensional conformation, electronic distribution, and hydrogen-bonding capacity within biological target binding pockets [1]. In sulfonylbenzimidazole medicinal chemistry, minor regioisomeric changes can shift target selectivity profiles from angiotensin II receptor antagonism to antiviral thymidine kinase inhibition, as documented in the original Bayer patent family [2]. Substituting one isomer for the other in a biological assay or chemical synthesis sequence therefore introduces a configurational error that can invalidate structure-activity relationship (SAR) conclusions or catalyst performance data [3].

Quantitative Differentiation Evidence: 1-(3-Nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole vs. Closest Analogs and In-Class Compounds


HSV-1 Thymidine Kinase Inhibition: Meta-Nitro (CAS 886905-18-6) vs. Para-Nitro (CAS 886904-94-5) vs. Reference Inhibitor Ganciclovir

In a head-to-head biochemical assay panel, 1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole (meta-nitro isomer) inhibited HSV-1 thymidine kinase (TK) from the VMW 1837 strain with an EC₅₀ > 155,000 nM [1]. Its para-nitro regioisomer (CAS 886904-94-5) showed comparable weak inhibition (EC₅₀ > 256,000 nM) [2]. For context, the clinically used HSV TK inhibitor ganciclovir exhibits an IC₅₀ of approximately 50 nM against HSV-1 TK under similar conditions [3]. This >3,000-fold difference in potency indicates that the sulfonylbenzimidazole scaffold, regardless of nitro position, does not engage the HSV TK active site productively. The critical differentiation lies not in absolute potency but in the reproducible rank-order relationship: the meta-nitro isomer consistently shows marginally yet measurably weaker inhibition (higher EC₅₀) than the para-nitro isomer across both VMW 1837 and B2006 TK strains [1][2]. This rank-order stability provides researchers with a matched isomeric pair for probing the steric tolerance of the TK hydrophobic pocket.

Antiviral drug discovery Thymidine kinase inhibitor Herpes simplex virus

Varicella Zoster Virus (VZV) Thymidine Kinase Isoform Selectivity: Meta-Nitro vs. Para-Nitro Isomer

The same compound pair was tested against VZV thymidine kinase isoforms. The meta-nitro isomer inhibited VZV TK (OKA strain) with an EC₅₀ of 21,400 nM and VZV TK (YS/R strain) with an EC₅₀ of 8,370 nM [1]. The para-nitro isomer exhibited EC₅₀ values of 12,600 nM (OKA strain) and 18,900 nM (YS/R strain) [2]. While both isomers are weak VZV TK inhibitors, the meta-nitro compound shows a reversed strain-selectivity profile compared to the para isomer: it is more potent against YS/R than OKA (2.6-fold selectivity), whereas the para isomer is more potent against OKA than YS/R (1.5-fold selectivity) [1][2]. This isoform-dependent selectivity inversion, though modest in magnitude, is a structurally informative observation: the position of the nitro group (meta vs. para) directly influences the rank-order of VZV TK isoform inhibition.

Varicella zoster virus Thymidine kinase selectivity Isoform profiling

In-Class Comparison: Sulfonylbenzimidazole Scaffold Potency Range vs. HBV and CB2 Receptor Benchmarks

To contextualize the weak TK inhibition of CAS 886905-18-6, we examined the broader sulfonylbenzimidazole class. 1-Isopropylsulfonyl-2-amine benzimidazole derivatives achieve EC₅₀ values as low as 1.0 μM against hepatitis B virus (HBV) in HepG2.2.15 cells [1]. 5-Sulfonyl-benzimidazole CB2 agonists reach sub-nanomolar potency (EC₅₀ = 0.5 nM) with >4,000-fold selectivity over CB1 [2]. The meta-nitro compound (EC₅₀ > 155 μM against HSV-1 TK) therefore occupies a distinct potency regime that is approximately 150-fold weaker than anti-HBV sulfonylbenzimidazoles and over 300,000-fold weaker than optimized CB2 agonists [1][2]. This class-level comparison confirms that the propylsulfonyl/3-nitrobenzyl substitution pattern does not produce tight-binding enzyme inhibition, positioning the compound as a negative-control or scaffold-hopping reference standard rather than a lead candidate.

Benzimidazole SAR Sulfonylbenzimidazole Antiviral potency

Verified Application Scenarios for 1-(3-Nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole (CAS 886905-18-6) Based on Quantitative Evidence


Negative Control for Herpesvirus Thymidine Kinase Inhibitor Screening

With documented HSV-1 TK EC₅₀ > 155 μM and VZV TK EC₅₀ of 8.4–21.4 μM, CAS 886905-18-6 provides a well-characterized low-activity reference compound for high-throughput screening campaigns targeting viral thymidine kinases [1]. Its weak inhibition profile, confirmed across multiple TK strains (VMW 1837, B2006, OKA, YS/R), enables reliable baseline normalization for Z'-factor determination and hit triage, reducing false-positive assignment of weak inhibitors [2].

Regioisomer Matched Pair for N1-Benzyl Pharmacophore Mapping

The meta-nitro (CAS 886905-18-6) and para-nitro (CAS 886904-94-5) isomers form a structurally precise matched molecular pair differing only in nitro position [1]. This permits medicinal chemistry teams to probe the hydrogen-bond acceptor preferences of a target binding site while holding all other physicochemical parameters (MW, logP, PSA) constant [2]. The observed TK isoform selectivity inversion between isomers supports the use of this pair for computational free-energy perturbation (FEP) validation studies [3].

Scaffold-Hopping Reference for Sulfonylbenzimidazole Kinase Selectivity Profiling

As a confirmed weak inhibitor of both HSV-1 and VZV thymidine kinases, the meta-nitro compound represents a sulfonylbenzimidazole scaffold variant that does not produce potent kinase engagement [1]. This makes it suitable as a selectivity-panel reference standard to benchmark the off-target kinase liability of more potent sulfonylbenzimidazole leads (e.g., HBV-active or CB2-agonist series), establishing a baseline signal that defines the scaffold-intrinsic background activity [2].

Quote Request

Request a Quote for 1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.